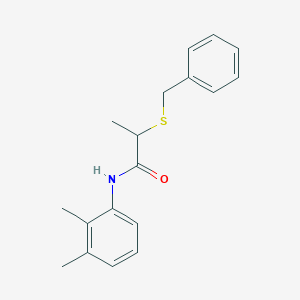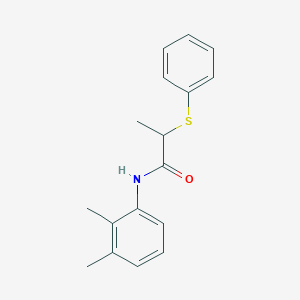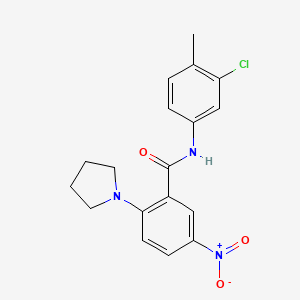![molecular formula C22H19NO3S B4019231 3-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4019231.png)
3-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one
Beschreibung
Synthesis Analysis
Synthesis of related compounds often involves complex reactions that can include intramolecular cyclization, and the use of ethyl and phenyl groups as precursors. For example, the synthesis of 2-oxo-1,2,4,9-tetrahydro-3H-pyrimido[4,5-b]indole derivatives from ethyl 3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylate showcases similar complexity. Intramolecular cyclization forms the target ring systems, highlighting the intricate steps involved in synthesizing such complex molecules (Kaptı, Dengiz, & Balci, 2016).
Molecular Structure Analysis
Molecular structure analysis often utilizes diffractometric and spectroscopic techniques to characterize the polymorphic forms of compounds. For instance, polymorphic forms of ethyl compounds have been characterized using capillary powder X-ray diffraction (PXRD) and detailed solid-state nuclear magnetic resonance (SSNMR), highlighting the challenges in analytical and physical characterization due to their similar spectra and diffraction patterns (Vogt, Williams, Johnson, & Copley, 2013).
Chemical Reactions and Properties
Chemical reactions involving the compound may involve hydrogenation processes and the influence of Lewis acids on the decomposition of diazo precursors. For example, the hydrogenation of ethyl 2-oxo-4-arylbut-3-enoate demonstrates the sensitivity of sequential hydrogenation reactions to temperature, affecting the product's enantiomeric excess (Meng, Zhu, & Zhang, 2008).
Physical Properties Analysis
Physical properties, such as polymorphism, are critical for understanding the behavior of chemical compounds. Polymorphic forms can exhibit distinct physical properties that affect their application and stability. The spectroscopic and diffractometric study of polymorphic forms, as seen in certain ethyl compounds, is crucial for understanding these differences and their implications on physical characterization (Vogt et al., 2013).
Chemical Properties Analysis
The chemical properties of such compounds are often explored through their reactivity, stereochemistry, and interactions in chemical reactions. The Lewis acid-induced decomposition of α-diazo-β-hydroxy esters, for example, provides insights into the mechanistic aspects and experimental conditions that affect product distribution, showcasing the compound's reactivity and the influence of reaction environment on its chemical properties (Gioiello, Venturoni, Marinozzi, Natalini, & Pellicciari, 2011).
Eigenschaften
IUPAC Name |
3-hydroxy-3-(2-oxo-2-thiophen-2-ylethyl)-1-(2-phenylethyl)indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO3S/c24-19(20-11-6-14-27-20)15-22(26)17-9-4-5-10-18(17)23(21(22)25)13-12-16-7-2-1-3-8-16/h1-11,14,26H,12-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXHXNWMZMJVHGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC=CS4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-hydroxy-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide](/img/structure/B4019151.png)

![6-chloro-2-(2-chlorophenyl)-6',6'-dimethyl-2'-thioxo-2,2',3,3',5',6'-hexahydro-1'H-spiro[chromene-4,4'-pyrimidin]-7-yl acetate](/img/structure/B4019159.png)
![N-(4-ethoxyphenyl)-3,4-dimethoxy-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4019164.png)


![7-(4-ethoxyphenyl)-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione](/img/structure/B4019212.png)

![2-{[4-(4-morpholinylmethyl)benzoyl]amino}benzamide](/img/structure/B4019220.png)
![N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)-N~1~-[3-(trifluoromethyl)phenyl]alaninamide](/img/structure/B4019227.png)
![3-(benzylthio)-5-imino-6-(2-thienylmethylene)-5,6-dihydro-7H-[1,2,4]thiadiazolo[4,5-a]pyrimidin-7-one](/img/structure/B4019232.png)
![N~2~-(4-ethoxyphenyl)-N~1~-{2-[(2-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4019236.png)
![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-methylpentanamide](/img/structure/B4019248.png)
![4,4'-{[5-(4-bromophenyl)-2-furyl]methylene}bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B4019253.png)